4-cyano CUMYL-BUTCZCA
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Overview
Description
Preparation Methods
Synthetic Routes: Specific synthetic routes for 4-cyano CUMYL-BUTCZCA are not widely documented. it likely involves the condensation of appropriate precursors.
Reaction Conditions: Details regarding reaction conditions (temperature, solvents, catalysts) remain scarce.
Industrial Production: Industrial-scale production methods are not well-established due to limited commercial interest.
Chemical Reactions Analysis
Reactivity: 4-cyano CUMYL-BUTCZCA may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These are not explicitly reported, but standard organic chemistry reagents and conditions likely apply.
Major Products: The major products formed from its reactions are not extensively studied.
Scientific Research Applications
Chemistry: Researchers explore its chemical properties, reactivity, and potential as a synthetic cannabinoid.
Biology: Investigations may focus on its interactions with cannabinoid receptors and potential effects on cellular processes.
Medicine: Although not widely studied, its pharmacological properties could be relevant for drug development.
Industry: Limited industrial applications exist due to its synthetic nature.
Mechanism of Action
Targets: 4-cyano CUMYL-BUTCZCA likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Pathways: Activation of these receptors modulates neurotransmission, affecting pain perception, appetite, and mood.
Comparison with Similar Compounds
Uniqueness: While 4-cyano CUMYL-BUTCZCA shares structural features with other synthetic cannabinoids, its specific properties distinguish it.
Similar Compounds: Other synthetic cannabinoids include JWH-018, AB-FUBINACA, and 5F-ADB.
Remember that further research and data are essential to fully understand this compound’s properties and applications. If you need additional information or have any other requests, feel free to ask
Properties
IUPAC Name |
9-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)carbazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-27(2,21-11-5-3-6-12-21)29-26(31)20-15-16-25-23(19-20)22-13-7-8-14-24(22)30(25)18-10-4-9-17-28/h3,5-8,11-16,19H,4,9-10,18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRKLDXCDUXUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N(C4=CC=CC=C43)CCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339987 |
Source
|
Record name | 4-cyano CUMYL-BUTCZCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401339987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740821-84-3 |
Source
|
Record name | 4-cyano CUMYL-BUTCZCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401339987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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